molecular formula C12H10BrN5 B8364920 9-Benzyl-8-bromoadenine

9-Benzyl-8-bromoadenine

Cat. No.: B8364920
M. Wt: 304.15 g/mol
InChI Key: OUPAEJUFVKPEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-8-bromo-9H-adenine is a synthetic derivative of adenine, a purine nucleobase This compound is characterized by the substitution of a benzyl group at the 9th position and a bromine atom at the 8th position of the adenine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-8-bromo-9H-adenine typically involves the bromination of adenine derivatives followed by benzylation. One common method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to introduce the bromine atom at the 8th position. The reaction is carried out under reflux conditions with a catalytic amount of benzoyl peroxide . The resulting 8-bromo-adenine is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of 9-Benzyl-8-bromo-9H-adenine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-8-bromo-9H-adenine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: The benzyl group can be involved in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in solvents such as ethanol or DMF.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 8-amino-9-benzyl-9H-adenine or 8-thio-9-benzyl-9H-adenine can be formed.

    Oxidation Products: Oxidized derivatives of the benzyl group or the adenine ring.

    Reduction Products: Reduced forms of the benzyl group or the adenine ring.

Scientific Research Applications

9-Benzyl-8-bromo-9H-adenine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Benzyl-8-bromo-9H-adenine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and benzyl group contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, depending on the context of its use. For example, it may act as an inhibitor of DNA repair enzymes by binding to their active sites and preventing their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-8-bromo-9H-adenine is unique due to the combined presence of both the benzyl group and the bromine atom, which confer distinct chemical and biological properties. This dual substitution enhances its potential for specific interactions with biological targets and its versatility in chemical synthesis.

Properties

Molecular Formula

C12H10BrN5

Molecular Weight

304.15 g/mol

IUPAC Name

9-benzyl-8-bromopurin-6-amine

InChI

InChI=1S/C12H10BrN5/c13-12-17-9-10(14)15-7-16-11(9)18(12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16)

InChI Key

OUPAEJUFVKPEHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3N=C2Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of N9-benzyladenine (1 mmol) in acetic acid buffer (pH=4) was treated with bromine (1 mmol) at room temperature for 12 h. The reaction was quenched with 10% sodium sulfite solution and extracted with dichloromethane. The combined extracts were dried (Na2SO4) and evaporated to dryness. Chromatography afforded N9-benzyl-8-bromoadenine.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 9-benzylpurine (6) (15.0 g, 66.5 mmol) in chloroform (750 mL) was added N-bromosuccinimide (59.26 g, 332.9 mmol) and the reaction mixture was stirred under an atmosphere of nitrogen at reflux temperature for 3 h. The reaction mixture was then transferred to a separatory funnel and washed with saturated aqueous sodium sulfite (2×250 mL) followed by brine solution (2×250 mL). The chloroform fraction was dried over anhydrous sodium sulfate and concentrated to give a reddish oil, which was purified by flash chromatography on silica gel using EtOAc/hexane (4:6) for elution. Yield 9.72 g. (48%). Mp 199-201° C. 1H NMR (CDCl3) δ 5.39 (s, 2H, benzylic CH2), 7.29-7.33 (m, 5H, Ar—H), 8.29 (s, 1H, purine C2—H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
59.26 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.